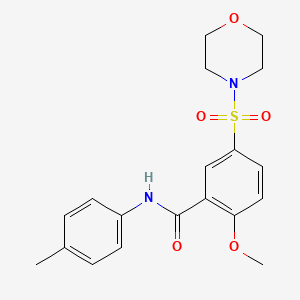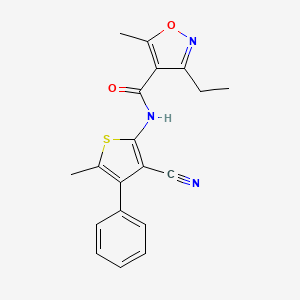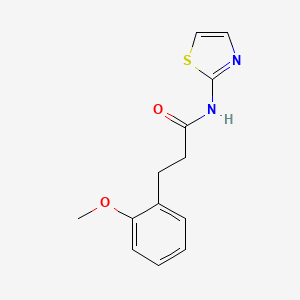![molecular formula C21H22N2O3S2 B4535659 3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B4535659.png)
3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide
Description
"3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide" is a compound studied in various contexts, including its synthesis, molecular structure, and reactivity. Its relevance spans across different chemical processes and applications.
Synthesis Analysis
The synthesis of similar acrylamide compounds involves specific reaction processes. For example, McCormick, Middleton, and Grady (1992) discuss the synthesis of terpolymers of acrylamide, which involves micellar polymerization methods (McCormick, Middleton, & Grady, 1992). Such methods could be relevant to the synthesis of the compound .
Molecular Structure Analysis
Kariuki et al. (2022) describe the structure determination of a similar compound using NMR spectroscopy and single-crystal X-ray diffraction, which are key techniques in analyzing molecular structures (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Chemical Reactions and Properties
Research by Tornus, Schaumann, and Adiwidjaja (1996) on N-sulfonylamines reactions with acrylamide derivatives provides insights into the chemical reactivity and potential reactions involving acrylamide compounds (Tornus, Schaumann, & Adiwidjaja, 1996).
Physical Properties Analysis
The study by Barım and Akman (2019) on the synthesis and characterization of an acrylamide monomer includes analyses of physical properties like molecular electrostatic potential (MEP) maps, which could be similar for “3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide” (Barım & Akman, 2019).
Chemical Properties Analysis
Sun et al. (2022) discuss the metal-free visible-light-driven cascade cyclization reaction with acrylamide derivatives, indicating a method to understand the chemical properties of similar compounds (Sun et al., 2022).
properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-21(2,3)15-8-5-14(6-9-15)7-12-19(24)23-20-22-17-11-10-16(28(4,25)26)13-18(17)27-20/h5-13H,1-4H3,(H,22,23,24)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOKWZDCTZHZNM-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-butylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-3-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4535592.png)
![methyl 3-[2-(tert-butylamino)-2-oxoethyl]-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4535597.png)


![[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B4535618.png)
![2-[2-({[5-(2-chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol hydrochloride](/img/structure/B4535625.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,4-dimethylphenyl)butanamide](/img/structure/B4535643.png)
![N-(3-acetylphenyl)-N-[2-(1-azepanyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4535647.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4535654.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B4535668.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4535669.png)